molecular formula C9H8F12O B3029515 3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol CAS No. 68391-08-2

3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol

Cat. No.: B3029515
CAS No.: 68391-08-2
M. Wt: 360.14 g/mol
InChI Key: YJNAGZYYJPQWGW-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol is a fluorinated alcohol compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol typically involves the fluorination of precursor compounds. One common method is the telomerization of tetrafluoroethylene with appropriate alcohols under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal fluoride, at elevated temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The final product is purified through distillation or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form different fluorinated hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of fluorinated ketones or carboxylic acids.

    Reduction: Formation of fluorinated alkanes.

    Substitution: Formation of various fluorinated derivatives depending on the substituent introduced.

Scientific Research Applications

3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a solvent for specific reactions.

    Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Medicine: Explored for its role in the development of fluorinated pharmaceuticals with improved bioavailability and stability.

    Industry: Utilized in the production of water-repellent coatings, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol is primarily related to its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s stability and resistance to degradation. In biological systems, the compound can interact with lipid membranes, potentially altering their properties and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate
  • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate

Uniqueness

3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol is unique due to its specific fluorination pattern and the presence of a hydroxyl group. This combination imparts distinct chemical properties, such as high hydrophobicity and chemical stability, making it suitable for specialized applications in various fields.

Properties

CAS No.

68391-08-2

Molecular Formula

C9H8F12O

Molecular Weight

360.14 g/mol

IUPAC Name

3,3,4,4,5,5,6,7,7,8,8,8-dodecafluoro-6-methyloctan-1-ol

InChI

InChI=1S/C9H8F12O/c1-4(10,7(15,16)9(19,20)21)6(13,14)8(17,18)5(11,12)2-3-22/h22H,2-3H2,1H3

InChI Key

YJNAGZYYJPQWGW-UHFFFAOYSA-N

SMILES

CC(C(C(C(CCO)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F

Canonical SMILES

CC(C(C(C(CCO)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F

68308-14-5

Origin of Product

United States

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